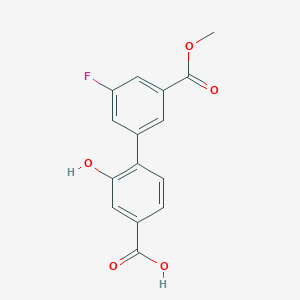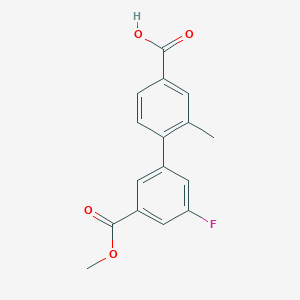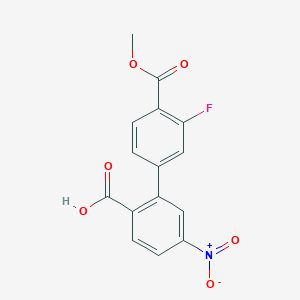
3-(3-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% (3-F-5-MCPA-5-OHB) is an organic compound that is used in a variety of scientific research applications. It is a derivative of benzoic acid and is used as a building block in the synthesis of various compounds. It has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. 3-F-5-MCPA-5-OHB has also been investigated for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
3-F-5-MCPA-5-OHB has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of compounds for use in drug delivery systems. Additionally, it has been used in the synthesis of compounds for use in the study of enzyme inhibition and enzyme catalysis.
Mecanismo De Acción
The mechanism of action of 3-F-5-MCPA-5-OHB is not yet fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, it may act as an inhibitor of other enzymes, such as monoamine oxidase and tyrosine hydroxylase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-F-5-MCPA-5-OHB are not yet fully understood. However, it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal activities. Additionally, it has been shown to have antioxidant and anti-cancer activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-F-5-MCPA-5-OHB has several advantages for use in laboratory experiments. It is relatively inexpensive to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is non-toxic and does not require special handling or storage. However, it does have some limitations. It is not soluble in organic solvents, so it must be used in aqueous solutions only. Additionally, it is not very soluble in water, so it must be used in high concentrations to achieve the desired effects.
Direcciones Futuras
The future directions of 3-F-5-MCPA-5-OHB research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug delivery systems. Additionally, further research into its mechanism of action and its potential use in the synthesis of pharmaceuticals, pesticides, and other organic compounds is needed. Finally, further research into its advantages and limitations for laboratory experiments is needed to fully understand its potential uses.
Métodos De Síntesis
3-F-5-MCPA-5-OHB can be synthesized by a variety of methods. The most common method is a reaction between 3-fluoro-5-methoxycarbonylphenylmagnesium bromide and 5-hydroxybenzoic acid. This reaction yields 3-F-5-MCPA-5-OHB as the main product. Other methods include the reaction of 3-fluoro-5-methoxycarbonylphenylmagnesium bromide with 5-bromo-2-hydroxybenzoic acid, as well as the reaction of 3-fluoro-5-methoxycarbonylphenylmagnesium bromide with 5-chloro-2-hydroxybenzoic acid.
Propiedades
IUPAC Name |
3-(3-fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO5/c1-21-15(20)11-3-8(4-12(16)5-11)9-2-10(14(18)19)7-13(17)6-9/h2-7,17H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMHACWMEOQQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691521 |
Source


|
| Record name | 3'-Fluoro-5-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid | |
CAS RN |
1261987-08-9 |
Source


|
| Record name | 3'-Fluoro-5-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














